2-(4-Chlorobenzoyl)pyridine

Description

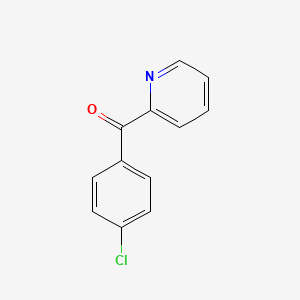

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXSJSBQIWAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212530 | |

| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-51-0 | |

| Record name | (4-Chlorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6318-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenyl) 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl) 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1OE7A9TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorobenzoyl)pyridine: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and spectroscopic profile of 2-(4-Chlorobenzoyl)pyridine. This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a versatile intermediate in the development of various pharmaceutical and agrochemical agents.[1]

Chemical Structure and Identification

This compound is a diaryl ketone featuring a pyridine ring linked to a 4-chlorophenyl group through a carbonyl bridge.

Chemical Structure:

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, spectral data, and reactivity profile. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development, offering detailed experimental protocols and insights into its potential applications.

Introduction

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is an aromatic ketone featuring a pyridine ring linked to a 4-chlorobenzoyl group. This unique structural arrangement imparts a range of chemical properties that make it a versatile intermediate in the synthesis of various target molecules. Its utility has been demonstrated in the development of pharmaceuticals and agrochemicals.[1][2] Furthermore, its potential as a scaffold in the design of enzyme inhibitors is an active area of research. This guide aims to consolidate the available data on its physical and chemical properties, providing a solid foundation for its application in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula, structure, and registration numbers.

| Identifier | Value |

| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone[2] |

| Synonyms | 4-Chlorophenyl 2-pyridyl ketone, 2-(p-Chlorobenzoyl)pyridine[2] |

| CAS Number | 6318-51-0 |

| Molecular Formula | C₁₂H₈ClNO[2] |

| Molecular Weight | 217.65 g/mol [2] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl[3] |

| InChI | InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H[2][3] |

| InChIKey | KHXSJSBQIWAIEG-UHFFFAOYSA-N[3] |

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and formulation.

| Property | Value |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 62-66 °C |

| Boiling Point | 160 °C at 0.6 mmHg[3] |

| Solubility | Soluble in methanol. Slightly soluble in chloroform.[1] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Technique | Data Highlights |

| ¹H NMR | Spectra available and confirm the structure. |

| ¹³C NMR | Spectra available and confirm the structure. |

| Infrared (IR) | Characteristic peaks corresponding to the carbonyl and aromatic functionalities are expected. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight.[2] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both its ketone and pyridine functionalities.

-

Reactivity of the Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. It can be reduced to the corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, a key intermediate in the synthesis of some pharmaceutical agents.

-

Reactivity of the Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the benzoyl substituent.

-

Stability: The compound is generally stable under standard laboratory conditions.[1] However, as with many aromatic ketones, prolonged exposure to light may lead to photodegradation.[4] Stability-indicating assay methods are crucial for monitoring its integrity in pharmaceutical formulations.[5][6] It is recommended to store the compound in a cool, dark place.

-

Incompatibilities: Information on specific chemical incompatibilities is limited, but it is prudent to avoid strong oxidizing and reducing agents unless a specific chemical transformation is intended.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-(4-chlorobenzyl)pyridine.

dot

Caption: Synthetic workflow for this compound.

Protocol: A detailed protocol for the synthesis would involve the reaction of 2-(4-chlorobenzyl)pyridine with a suitable oxidizing agent, such as potassium permanganate, in an appropriate solvent system. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the crude product would be isolated and purified, typically by recrystallization.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

General Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Alcohols like ethanol or methanol, or mixtures with water, are often good starting points.

-

Dissolution: The crude this compound is dissolved in the minimum amount of the boiling solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

dot

Caption: General workflow for purification by recrystallization.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting range.

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Biological Activity and Applications

This compound serves as a key building block in the synthesis of various biologically active molecules. Its structural motifs are found in compounds with applications in:

-

Pharmaceuticals: It is an intermediate in the synthesis of anti-inflammatory and analgesic drugs.

-

Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

Recent research has also explored the potential of related structures as enzyme inhibitors. For instance, derivatives of 4-(4-chlorobenzoyl)piperidine have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer.[7] This suggests that this compound could be a valuable starting point for the design of novel enzyme inhibitors targeting other enzymes with similar active site features.

dot

Caption: Potential applications of this compound.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting. It may be harmful if swallowed and can cause skin and eye irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physical and chemical properties that make it a versatile tool for synthetic chemists and drug discovery professionals. Its utility as a synthetic intermediate is established, and its potential as a scaffold for the development of novel therapeutic agents warrants further investigation. This technical guide provides a comprehensive foundation of its properties and handling, which will aid researchers in its effective and safe utilization in their scientific endeavors.

References

- 1. 2-(4-Chlorobenzyl)pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone. The information herein is compiled to assist in the accurate identification, characterization, and quality control of this compound, which is of interest in synthetic and medicinal chemistry. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that a complete, publicly available, and detailed analysis of the spectroscopic data for this compound is limited. The data presented is compiled from available database entries and supplier information.

Table 1: Physical and Molecular Properties

| Property | Value | Reference |

| CAS Number | 6318-51-0 | [1][2] |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone | [1] |

| Melting Point | 62.0 to 66.0 °C | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

Table 2: ¹H NMR Spectral Data

Table 3: ¹³C NMR Spectral Data

Detailed and assigned ¹³C NMR data for this compound is not fully available in public databases. The spectrum is expected to show 10 distinct signals for the 12 carbon atoms, with some overlap possible for the carbons of the chlorophenyl ring.

Table 4: IR Spectroscopy Data

A detailed list of IR absorption peaks for this compound is not consistently reported. Key expected absorptions would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1650-1680 |

| C-Cl (Aromatic) | 1090-1100 |

| C=N (Pyridine ring) | ~1580 |

| C=C (Aromatic rings) | 1400-1600 |

| C-H (Aromatic) | 3000-3100 |

Table 5: Mass Spectrometry Data

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the chlorine atom, the carbonyl group, and the two aromatic rings.

| m/z | Proposed Fragment |

| 217/219 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 189 | [M-CO]⁺ |

| 139 | [C₉H₄Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Data sourced from PubChem and is based on GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

-

Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

References

The Ascendant Therapeutic Potential of 2-(4-Chlorobenzoyl)pyridine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous motif in medicinal chemistry, continues to yield compounds with significant biological activities. Among these, 2-(4-Chlorobenzoyl)pyridine and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

One notable derivative, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9), has been shown to exert its anticancer effect by inducing apoptotic pathways in human colon cancer (HCT-116) cells.[1] Studies have revealed that these compounds can activate key proteins involved in apoptosis, including caspase-3, caspase-8, p21, p27, and p53.[1] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are also implicated in their mechanism.[1] Furthermore, some pyridine derivatives have been observed to induce cell cycle arrest at the G2/M phase, mediated by a p53-p21 pathway and the upregulation of JNK.[2]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various this compound derivatives and related compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative | HCT-116 | 0.52 | [2] |

| Pyridine Derivative | HepG-2 | 1.40 | [2] |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | [3] |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | [3] |

| 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-pyrano[3,2-c]pyridine derivative (4-CP.P) | K562 (Leukemia) | 20 | [4] |

| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Melanoma) | 41.12 - 61.11 (range for TP1-TP7) | [5] |

| 2,4-Diaryl-5H-indeno[1,2-b]pyridine Derivative (6d) | MCF7 (Breast) | 4.34 | [6] |

| Nicotinonitrile Derivative (14a) | NCIH 460 (Lung) | 0.025 | [7] |

| Nicotinonitrile Derivative (14a) | RKOP 27 (Colon) | 0.016 | [7] |

Antimicrobial Activity: A Broad Spectrum of Inhibition

In addition to their anticancer properties, this compound derivatives and related pyridine compounds have demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in an era of increasing antimicrobial resistance.

The mechanism of their antimicrobial action is believed to involve the disruption of microbial membranes and the inhibition of essential cellular processes. The presence of a halogen, such as the chlorine atom in the 4-chlorobenzoyl moiety, often enhances the antimicrobial potency of these compounds.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine-3-carbonitrile Derivative (5m) | Staphylococcus aureus | 50 | [1] |

| Pyridine-3-carbonitrile Derivative (5m) | Candida albicans | 250 | [1] |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Enterococcus faecalis | 3.91 | [8] |

| N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamide (2h) | Gram-positive bacteria & MRSA | 2-7 | [8] |

| Pyridine Salt (51-56) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [9] |

| Pyridine Salt (51-56) | A. niger, C. albicans, P. chrysogenum | 0.1 - 12 mM | [9] |

| Alkyl Pyridinol Derivative (EA-02-009) | S. aureus/MRSA | 0.5 - 1 | [10] |

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caspase Activity Assay

Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates.[17][18][19]

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a suitable lysis buffer to release the cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, add the cell lysate, the caspase-specific substrate, and the assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified period to allow the active caspases in the lysate to cleave the substrate.

-

Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are orchestrated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction Pathway

The induction of apoptosis by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Experimental Workflow for Biological Activity Screening

A typical workflow for screening the biological activity of newly synthesized this compound derivatives involves a series of in vitro assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. ijrpc.com [ijrpc.com]

- 15. m.youtube.com [m.youtube.com]

- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 2-(4-Chlorobenzoyl)pyridine

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action of a chemical entity is paramount. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activities of 2-(4-Chlorobenzoyl)pyridine. While primarily recognized as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries[1], emerging research on structurally similar compounds suggests a potential for direct biological activity, particularly in the realms of inflammation and oncology. This document collates the available data on related compounds to propose a putative mechanism of action for this compound and provides a framework for its experimental validation.

Core Compound Profile

This compound is a solid, white to light yellow crystalline powder with a molecular weight of 217.65 g/mol .[2] Its structure, featuring a pyridine ring linked to a 4-chlorobenzoyl group, is a common motif in various biologically active molecules.

| Property | Value | Reference |

| Molecular Formula | C12H8ClNO | [2] |

| Molecular Weight | 217.65 g/mol | [2] |

| CAS Number | 6318-51-0 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 63-64 °C | [3] |

| Boiling Point | 160 °C at 0.6 Torr | [3] |

Postulated Biological Activity: Insights from Analogues

Direct studies on the specific biological targets of this compound are not extensively documented in current literature. However, analysis of structurally related compounds provides compelling evidence for potential mechanisms of action, primarily centered on enzyme inhibition and the modulation of key signaling pathways.

Inhibition of Inflammatory Enzymes

The 4-chlorophenyl moiety is a key feature in several known inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade. Research on pyridazinone derivatives bearing a 4-chlorophenyl group has demonstrated their potential as selective COX-2 inhibitors.[4][5][6] This suggests that this compound may exert anti-inflammatory effects through the inhibition of COX-2.

Furthermore, various heterocyclic compounds are known to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory pathway.[7][8] The pyridine core of this compound could facilitate its interaction with the active site of LOX enzymes.

Hypothesized Enzyme Inhibition Profile:

| Target Enzyme | Predicted Activity | Rationale |

| Cyclooxygenase-2 (COX-2) | Inhibitor | Presence of 4-chlorophenyl moiety, a key pharmacophore in known COX-2 inhibitors.[4][5] |

| 5-Lipoxygenase (5-LOX) | Potential Inhibitor | Heterocyclic core, a common feature in LOX inhibitors.[7][8] |

| Cytochrome P450 (CYP) Isoforms | Modulator | A related compound, 4-(4-chlorobenzyl)pyridine, has been shown to induce and inhibit hepatic microsomal P450 enzymes.[9] |

Modulation of Cell Signaling Pathways in Cancer

A derivative of this compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9), has been shown to induce apoptosis in human colon cancer cells (HCT-116).[10][11] This activity is mediated through the activation of caspase-3, caspase-8, and the tumor suppressor protein p53, alongside the generation of reactive oxygen species (ROS).[10][11] This points towards a potential pro-apoptotic mechanism for this compound in cancer cells.

Furthermore, the NF-κB and MAPK signaling pathways are critical regulators of inflammation and cell survival and are often dysregulated in cancer.[12][13][14] The structural motifs within this compound suggest it could interfere with these pathways, contributing to both its potential anti-inflammatory and anticancer effects.

Proposed Signaling Pathways and Experimental Workflows

To elucidate the precise mechanism of action, a series of experimental investigations are proposed. The following diagrams, generated using the DOT language, outline the hypothesized signaling pathways and a general workflow for experimental validation.

Caption: Hypothesized signaling pathways modulated by this compound.

Caption: General experimental workflow for investigating the mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments, based on standard methodologies cited for similar compounds.

Cell Viability (MTT) Assay

This protocol is adapted from the methodology used for the derivative 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride.[10]

-

Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

COX-2 and 5-LOX Enzyme Inhibition Assays

Commercially available enzyme inhibition assay kits (e.g., from Cayman Chemical, Abcam) can be utilized. The general principle involves:

-

Reagent Preparation: Prepare assay buffers, substrates (e.g., arachidonic acid), and the test compound (this compound) at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add the enzyme (COX-2 or 5-LOX), the test compound or a known inhibitor (positive control), and initiate the reaction by adding the substrate.

-

Detection: Measure the product formation over time using a plate reader at the appropriate wavelength as specified by the kit manufacturer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, cleaved caspase-3, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Future Directions and Conclusion

The structural characteristics of this compound and the biological activities of its analogues strongly suggest its potential as a modulator of key biological pathways involved in inflammation and cancer. The proposed experimental framework provides a clear path for elucidating its specific mechanism of action. Further research, including in vivo studies, will be crucial to fully understand its therapeutic potential. This whitepaper serves as a foundational guide to stimulate and direct future investigations into this promising compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 4-(4-chlorobenzyl)pyridine on rat hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Chlorophenyl 2-pyridyl ketone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenyl 2-pyridyl ketone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on general chemical principles and outlines a detailed experimental protocol for the quantitative determination of its solubility in common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and development of this compound.

Physicochemical Properties of 4-Chlorophenyl 2-pyridyl ketone

A summary of the key physicochemical properties of 4-Chlorophenyl 2-pyridyl ketone, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is presented in Table 1. Understanding these properties is crucial for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClNO | [1] |

| Molecular Weight | 217.65 g/mol | [2] |

| Appearance | White to slightly pale yellow crystal/powder | |

| CAS Number | 6318-51-0 | [1][2] |

| Predicted LogP | 3.22 | [2] |

Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of 4-Chlorophenyl 2-pyridyl ketone

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Insoluble / Very Slightly Soluble | The large nonpolar surface area of the chlorophenyl and pyridyl rings outweighs the polarity of the ketone and nitrogen atom. |

| Methanol | 5.1 | Soluble | The alcohol can hydrogen bond with the pyridine nitrogen and the ketone oxygen, and the methyl group provides some nonpolar character. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol's alkyl chain can interact with the nonpolar regions of the molecule. |

| Acetone | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar ketone group. |

| Acetonitrile | 5.8 | Soluble | Its dipolar nature makes it a good solvent for moderately polar compounds. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | A nonpolar aprotic solvent that should readily dissolve the compound due to favorable van der Waals interactions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of 4-Chlorophenyl 2-pyridyl ketone.

Objective: To determine the equilibrium solubility of 4-Chlorophenyl 2-pyridyl ketone in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

4-Chlorophenyl 2-pyridyl ketone (purity > 97%)[1]

-

Selected solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, DMSO

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chlorophenyl 2-pyridyl ketone to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible undissolved solid.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of 4-Chlorophenyl 2-pyridyl ketone.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a structured workflow.

References

Unveiling the Therapeutic Potential of 2-(4-Chlorobenzoyl)pyridine: A Technical Overview of its Role as a Versatile Synthetic Intermediate

For Immediate Release

Shanghai, China – December 28, 2025 – While direct therapeutic targets of the chemical compound 2-(4-Chlorobenzoyl)pyridine remain largely undocumented in publicly available scientific literature, its significance in drug discovery and development is paramount. This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound as a key building block in the synthesis of a diverse range of biologically active molecules. The focus will be on the therapeutic targets of the derivatives synthesized from this versatile pyridine compound.

Introduction: The Pivotal Role of a Synthetic Intermediate

This compound, also known by its IUPAC name (4-chlorophenyl)(pyridin-2-yl)methanone, is a chemical compound characterized by a pyridine ring linked to a 4-chlorobenzoyl group. While direct evidence of its interaction with specific biological targets is scarce, its value lies in its role as a precursor for more complex molecules with demonstrated therapeutic potential. Its chemical structure offers multiple reactive sites, making it an ideal starting point for the synthesis of novel compounds with anti-inflammatory, antimicrobial, and analgesic properties.[1]

Therapeutic Areas of Interest for this compound Derivatives

The primary therapeutic relevance of this compound is realized through the biological activities of the compounds synthesized from it. These derivatives have shown promise in several key therapeutic areas.

Anti-inflammatory and Analgesic Agents

The 4-chlorobenzoyl moiety is a common feature in a variety of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. The pyridine ring, also prevalent in many biologically active compounds, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of these two structural features in this compound makes it a valuable starting material for the development of novel anti-inflammatory and analgesic drugs.[1]

Antimicrobial Agents

Pyridine-containing compounds have a long history of use as antimicrobial agents. The incorporation of a halogenated phenyl group, such as the 4-chlorophenyl group in this compound, can enhance the antimicrobial efficacy of these compounds. Research on various pyridine derivatives has demonstrated their activity against a range of bacterial and fungal pathogens.[2]

Potential in Oncology

While direct studies on this compound in cancer are lacking, a structurally related pyridopyrimidine derivative has been identified as an inhibitor of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and is considered a promising therapeutic target. This finding suggests that derivatives of this compound could be explored for their potential as anticancer agents, particularly as kinase inhibitors.

Experimental Protocols for Target Identification and Validation

Although no specific targets for this compound have been reported, the following are standard experimental protocols that would be employed to identify and characterize the therapeutic targets of its derivatives.

Target Identification using Affinity-Based Methods

Workflow for Target Identification

Methodology:

-

Immobilization: The this compound derivative is chemically coupled to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Incubation: The immobilized compound is incubated with a cell lysate or tissue homogenate containing a complex mixture of proteins.

-

Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of varying stringency.

-

Elution: Specifically bound proteins are eluted from the solid support, often by changing the pH, ionic strength, or by adding a competing ligand.

-

Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identified using mass spectrometry (e.g., LC-MS/MS).

Target Validation using Biochemical and Cellular Assays

Once a potential target is identified, its interaction with the compound needs to be validated using orthogonal assays.

Signaling Pathway Perturbation Analysis

Methodology:

-

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity is measured in the presence and absence of the compound to determine inhibitory constants such as IC50 or Ki values.

-

Receptor Binding Assays: For receptor targets, competitive binding assays are performed using a radiolabeled or fluorescently tagged known ligand to determine the binding affinity (Kd or Ki) of the compound.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of the target protein upon compound binding.

-

Western Blotting: The phosphorylation status or expression level of downstream signaling molecules is analyzed in cells treated with the compound to confirm its on-target effect.

Quantitative Data on Derivatives of Related Structures

| Compound | Target | IC50 (nM) | Percent Inhibition (%) |

| 2-(6-(4-Chlorophenyl)-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxopyridin-1(2H)-yl)acetohydrazide | PIM-1 Kinase | 8.4 | 98.8 |

| Staurosporine (Control) | PIM-1 Kinase | 16.7 | 95.6 |

| Table 1: Inhibitory activity of a pyridopyrimidine derivative against PIM-1 kinase.[3] |

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of potential therapeutic agents. While the direct biological targets of this compound are yet to be elucidated, the demonstrated efficacy of its derivatives in areas such as inflammation, infectious diseases, and oncology highlights the importance of this chemical scaffold. Future research should focus on the systematic synthesis and screening of novel derivatives of this compound to identify direct biological targets and to develop new and effective therapeutic agents. High-throughput screening campaigns coupled with modern target identification technologies will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Benzoylpyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoylpyridines represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile scaffold has been the foundation for a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide delves into the discovery and rich history of substituted benzoylpyridines, offering a comprehensive overview of their synthesis, mechanisms of action, and clinical applications.

Early Discoveries and Synthetic Evolution

The core structure of benzoylpyridine, a simple aromatic ketone, has been known for over a century. However, its potential as a pharmacophore was not fully realized until the mid-20th century with the advent of systematic drug discovery programs. Initially, 2-benzoylpyridine was primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, antiviral agents, and anti-inflammatory drugs. Its chemical properties, such as the ability to undergo condensation, reduction, and oxidation reactions, made it a valuable building block for more complex molecules.

The synthesis of substituted benzoylpyridines has evolved significantly over the years, with numerous methods being developed to introduce a wide range of functional groups onto both the benzoyl and pyridine rings. These synthetic strategies have been crucial in exploring the structure-activity relationships (SAR) of this class of compounds.

Key Synthetic Methodologies

Several innovative synthetic routes have been established to afford substituted benzoylpyridines with high yields and functional group tolerance. A modular approach often involves the coupling of pre-functionalized benzoyl and pyridine precursors.

One notable method is the reductive arylation strategy, which combines an aryl aldehyde and a cyanopyridine in a reductive arylation reaction, followed by oxidation of the resulting secondary alcohol to yield the desired bisaryl ketone. This modular route allows for the synthesis of a variety of substituted benzoylpyridines.

Another versatile approach involves the remodeling of (aza)indole or benzofuran skeletons. This ring cleavage methodology facilitates the synthesis of 2-alkyl/aryl 3-electron-withdrawing group-substituted 5-aminoaryl/phenol pyridines from 3-formyl (aza)indoles/benzofurans. This method has proven robust, with the successful synthesis of a large number of derivatives.

More recent advancements include a copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This process involves an N-iminative cross-coupling, electrocyclization of the resulting 3-azatriene, and subsequent air oxidation to produce highly substituted pyridines.

A one-step oxidation method for synthesizing 2-benzoylpyridine from phenyl(pyridine-2-yl)methanol using an ionic hydride as a catalyst and dry air or oxygen as the oxidizing agent has also been reported, achieving high yields under mild conditions.

Mechanism of Action and Biological Activities

The biological activity of substituted benzoylpyridines is highly dependent on the nature and position of the substituents on both aromatic rings. This has allowed for the fine-tuning of their pharmacological profiles to target a variety of biological pathways.

Enzyme Inhibition

A significant area of research has focused on the development of substituted benzoylpyridines as enzyme inhibitors. For instance, specific benzoylpyridines and benzophenones have been synthesized and evaluated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. The oral activity of these compounds was found to be highly dependent on their substitution pattern.

One of the most prominent examples of a natural product with a related core structure that has profoundly impacted the field of kinase inhibition is Staurosporine . Originally isolated in 1977 from the bacterium Streptomyces staurosporeus, staurosporine is a potent, broad-spectrum protein kinase inhibitor. It functions by competing with ATP for its binding site on a wide range of kinases, thereby disrupting cellular signaling pathways involved in cell growth, proliferation, and survival. While its lack of specificity has limited its clinical use, it remains an invaluable research tool for studying kinase-mediated signaling and inducing apoptosis.

The study of staurosporine and its derivatives has provided crucial insights into the design of more selective kinase inhibitors.

Anticancer Activity

The antiproliferative properties of substituted benzoylpyridines and related benzophenone analogs have been extensively investigated. Certain substituted benzophenones have demonstrated significant anti-tumor and pro-apoptotic effects in cancer cell lines. The pyridine nucleus is a common feature in many anticancer drugs, and its incorporation into the benzoylpyridine scaffold has yielded promising results. For example, platinum(II) complexes with 2-benzoylpyridine have been shown to induce DNA damage, S-phase arrest, and apoptosis in cancer cells.

Clinical Applications and Case Studies

The therapeutic potential of substituted benzoylpyridines is highlighted by the development of several drug candidates, with some progressing to clinical trials.

CEP-1347 (KT7691): A Mixed-Lineage Kinase Inhibitor

A notable example is CEP-1347 , a semi-synthetic derivative of the natural product K-252a, which itself is related to staurosporine. CEP-1347 is an inhibitor of mixed-lineage kinases (MLKs), which are key regulators of apoptotic neuronal death. It was initially developed for the treatment of Parkinson's disease with the aim of preventing neuronal death.

Phase 2/3 clinical trials were conducted to assess the safety, tolerability, and efficacy of CEP-1347 in patients with early Parkinson's disease. While the compound was found to be safe and well-tolerated, it ultimately failed to demonstrate efficacy in delaying the progression of the disease.

Despite its failure in Parkinson's disease trials, the story of CEP-1347 did not end there. Researchers have since repositioned it as a potential anti-cancer stem cell drug. In vitro studies have shown that CEP-1347 can induce differentiation and inhibit the self-renewal of cancer stem cells from various cancers at clinically relevant concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted benzoylpyridines and related kinase inhibitors.

Table 1: In Vitro Activity of p38α MAP Kinase Inhibitors

| Compound | Structure | p38α IC50 (nM) |

| 10b | 1,1-dimethylpropynylamine substituted benzophenone | 14 |

| 17b | Pyridinoyl substituted benzimidazole | 21 |

Table 2: In Vitro Inhibitory Activity of Staurosporine against Various Protein Kinases

| Kinase | IC50 (nM) |

| Protein Kinase C (PKC) | 2.7 |

| Protein Kinase A (PKA) | 15 |

| Protein Kinase G (PKG) | 18 |

| Phosphorylase kinase | 3 |

| S6 kinase | 5 |

| Myosin light chain kinase (MLCK) | 21 |

| CAM PKII | 20 |

| cdc2 | 9 |

| v-Src | 6 |

| Lyn | 20 |

| c-Fgr | 2 |

| Syk | 16 |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of substituted benzoylpyridines are extensive and varied. Below are generalized outlines for key experimental procedures cited in the literature.

General Procedure for Reductive Arylation and Oxidation to Synthesize Benzoylpyridines[2]

-

Reductive Arylation: A mixture of an aryl aldehyde and a cyanopyridine is subjected to a reductive arylation reaction. This step typically involves a reducing agent and a catalyst under controlled temperature and atmospheric conditions.

-

Oxidation: The resulting secondary alcohol product from the first step is then oxidized to the corresponding ketone (the benzoylpyridine). Common oxidizing agents are employed in a suitable solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the final substituted benzoylpyridine.

General Protocol for Kinase Inhibition Assay (e.g., for Staurosporine)[17]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris/malate), a divalent cation (e.g., CaCl₂), a phospholipid cofactor (e.g., phosphatidylserine), the purified protein kinase, and a radiolabeled ligand (e.g., [³H]PDBu for PKC).

-

Inhibitor Addition: Various concentrations of the inhibitor (e.g., Staurosporine) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.

-

Separation and Detection: The amount of bound radiolabeled ligand is determined by separating the kinase-ligand complex from the unbound ligand, often through filtration, followed by scintillation counting.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Future Directions

The journey of substituted benzoylpyridines from simple chemical intermediates to complex therapeutic agents is a testament to the power of medicinal chemistry. The modularity of their synthesis allows for the creation of vast chemical libraries, which, when coupled with high-throughput screening, will undoubtedly lead to the discovery of novel drug candidates. The story of CEP-1347 also highlights the potential for drug repositioning, where failed drugs for one indication may find new life in treating other diseases. Future research will likely focus on developing more selective and potent substituted benzoylpyridines, particularly as kinase inhibitors and anticancer agents, with improved pharmacokinetic and safety profiles. The rich history of this scaffold suggests that it will continue to be a source of inspiration for drug discovery for years to come.

2-(4-Chlorobenzoyl)pyridine safety, handling, and GHS information

An In-depth Technical Guide to the Safety, Handling, and GHS Information for 2-(4-Chlorobenzoyl)pyridine

This document provides a comprehensive overview of the safety, handling, and Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information compiled is based on publicly available safety data sheets and chemical databases.

GHS Hazard Identification

This compound is classified as hazardous under the GHS. The primary hazards are related to irritation and potential acute toxicity if swallowed.[1][2][3][4]

Table 1: GHS Classification | Category | Information | | :--- | :--- | | Pictogram |

[2][4] | | Signal Word | Warning [1][2][3][4] | | Hazard Statements | H315: Causes skin irritation.[1][2][3][4]H319: Causes serious eye irritation.[1][3][4]H302: Harmful if swallowed.[1] | | Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling.[1][4]P270: Do not eat, drink or smoke when using this product.[1]P280: Wear protective gloves/eye protection/face protection.[1][2][4]Response: P301+P317: IF SWALLOWED: Get medical help.[1]P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]P332+P313: If skin irritation occurs: Get medical advice/attention.[2]P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]Disposal: P501: Dispose of contents/container in accordance with local regulations.[3] |

Physical and Chemical Properties

Key physical and chemical properties are summarized below. This data is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNO | [1][2] |

| Molecular Weight | 217.65 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Physical State | Solid (at 20°C) | [2] |

| Melting Point | 62.0 to 66.0 °C | [2] |

| Boiling Point | 160 °C @ 0.6 mmHg | [2] |

| Solubility | Soluble in Methanol | [2] |

| CAS Number | 6318-51-0 |[1][2] |

Toxicological Information

Detailed toxicological studies on this compound are limited. The GHS classification is based on available data and structural analogies.

Table 3: Summary of Toxicological Hazards

| Hazard Class | Category | Notes |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (33.3% of notifications) | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values were found in the reviewed literature.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and risk.

Handling:

-

Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended.[5][6]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][7]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[3][5]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[5][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

Storage:

-

Store in a tightly closed, properly labeled container.[3][5]

-

Keep in a cool, dry, and dark place.[2][5] A storage temperature of <15°C is recommended.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item and Specifications |

|---|---|

| Engineering Controls | Use in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Safety shower and eye wash station should be available.[5] |

| Eye/Face Protection | Wear tightly fitting safety goggles or safety glasses with side-shields.[3][5] A face shield may be necessary for tasks with a high splash risk.[5][9] |

| Hand Protection | Wear chemical-resistant gloves, such as nitrile gloves.[5][9] Inspect gloves before use and change them frequently or immediately upon contamination.[8][9] |

| Skin and Body Protection | Wear a laboratory coat and protective clothing to prevent skin exposure.[3][5] Closed-toe shoes are mandatory.[9] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved dust respirator or an air-purifying respirator with appropriate cartridges.[5][6] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Seek medical attention if symptoms persist or are severe.

Table 5: First Aid Procedures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][10] If symptoms occur, get medical attention.[10] |

| Skin Contact | Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] If skin irritation occurs or persists, get medical advice/attention.[2][3] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses, if present and easy to do, and continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth thoroughly with water.[3][10] Do NOT induce vomiting.[3][12] Get medical advice/attention if you feel unwell.[5][10] |

Fire Fighting Measures

Table 6: Fire Fighting Information

| Category | Details |

|---|---|

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][5][12] |

| Specific Hazards from Combustion | Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5][10] |

| Protective Equipment for Firefighters | Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][10][12] |

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate non-essential personnel from the area.[13] Wear the appropriate level of PPE as described in Section 5 to prevent contact with the skin and eyes and inhalation of dust.[5]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5]

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, taking care not to create dust.[5] Dampening the material with a suitable solvent like ethanol may be an option to reduce dust generation.[14] Place the collected material into a sealed, labeled container for hazardous waste disposal.[5][13] Following collection, decontaminate the spill area with a suitable solvent followed by soap and water.[14]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological properties (e.g., OECD test guidelines for acute oral toxicity or skin irritation) for this compound were not available in the public domain resources accessed for this guide. Toxicological classifications are typically derived from data submitted by manufacturers and importers to regulatory agencies. Researchers should consult specialized toxicology databases or commission studies if detailed experimental data is required for their specific application.

References

- 1. This compound | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6318-51-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 6318-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. media.hiscoinc.com [media.hiscoinc.com]

- 13. nj.gov [nj.gov]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 2-(4-Chlorobenzoyl)pyridine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)pyridine, a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, synthesis, and significant applications, with a focus on its role in the production of prominent antihistaminic agents. Experimental protocols and synthetic pathways are provided to support research and development in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

For an effective literature search, a comprehensive list of synonyms and identifiers for this compound is essential. The compound is systematically known by its IUPAC name, (4-chlorophenyl)(pyridin-2-yl)methanone.[1][2][3] A variety of other names and registry numbers are used in chemical databases and commercial listings.

| Identifier Type | Identifier | Source |

| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone | [1][2] |

| CAS Number | 6318-51-0 | [1][2][3][4] |

| PubChem CID | 80594 | [1][2] |

| Molecular Formula | C12H8ClNO | [2][3][4] |

| Molecular Weight | 217.65 g/mol | [2][3][4] |

| Synonym | (4-Chlorophenyl) 2-pyridyl ketone | [1][2] |

| Synonym | 2-(p-chlorobenzoyl)pyridine | [1][2] |

| Synonym | 4-Chlorophenyl 2-pyridyl ketone | [5] |

| Synonym | Carbinoxamine Related Compound A | [4] |

| InChI Key | KHXSJSBQIWAIEG-UHFFFAOYSA-N | [1] |

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily utilized in the pharmaceutical and agrochemical industries.[5] Its key application lies in serving as a precursor for the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is a crucial building block for the antihistamines Carbinoxamine and Bepotastine.[5]

Experimental Protocols: Synthesis of Pharmaceutical Agents

The primary utility of this compound is demonstrated in its conversion to more complex, biologically active molecules. Detailed below are experimental protocols for its use in the synthesis of Carbinoxamine and Bepotastine.

Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol: A Precursor to Bepotastine

A critical step in the synthesis of Bepotastine is the enantioselective reduction of this compound to its corresponding chiral alcohol.

Reaction: Asymmetric Hydrogenation

Materials:

-

This compound ((4-chlorophenyl)(pyridin-2-yl)methanone)

-

Isopropanol

-

Toluene

-

Chiral Ruthenium Catalyst (e.g., (R,R)-DIOPRuCl2(R)-Me-BIMAH)

-

Potassium tert-butoxide

-

Hydrogen gas

-

Argon gas

Procedure:

-

In a 5L autoclave under an argon atmosphere, charge 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.

-

Add 1L of isopropanol and 2L of toluene to the autoclave.

-

Bubble argon through the solution for 30 minutes for degassing.

-

Under the argon atmosphere, add 100mg of the chiral ruthenium catalyst.

-

Add 6g of potassium tert-butoxide.